2-Ethoxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxypentan-1-amine is an organic compound with the molecular formula C7H17NO. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a pentan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxypentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Amides, substituted amines
Scientific Research Applications
2-Ethoxypentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is employed in the production of agrochemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexylamine: Similar in structure but with a longer carbon chain.
2-Methoxypentan-1-amine: Similar but with a methoxy group instead of an ethoxy group.
2-Butoxypentan-1-amine: Similar but with a butoxy group.
Uniqueness
2-Ethoxypentan-1-amine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its ethoxy group provides a distinct reactivity profile compared to other alkoxy-substituted amines.
Properties
IUPAC Name |
2-ethoxypentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-5-7(6-8)9-4-2/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXDAFHOGRKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.